molecular formula C10H9NO4 B1631077 Methyl (E)-m-nitrocinnamate CAS No. 659-04-1

Methyl (E)-m-nitrocinnamate

Cat. No. B1631077
CAS RN: 659-04-1
M. Wt: 207.18 g/mol
InChI Key: DKQXESBKFCYESZ-AATRIKPKSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s occurrence in nature or its uses .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to determine possible precursors .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include studying the kinetics, thermodynamics, and mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

    Pharmaceutical Industry

    • Methyl groups, like the one in Methyl (E)-m-nitrocinnamate, are often used in drug discovery and development to modulate metabolic reactions . They can prevent these reactions from occurring through stereoelectronic effects, serve as a metabolic point to prevent the formation of toxic metabolites, or modulate the metabolic profile, making molecules softer for metabolic reactions .

    Biofuels

    • Some methyl ketones, which are similar to Methyl (E)-m-nitrocinnamate, have been considered for use as biofuels due to their favorable cetane numbers .

    Fragrance and Flavor Industries

    • Methyl ketones are also potential platform chemicals for the fragrance and flavor industries . These industries often require lower concentrations of the compound, making it a more convenient application.

    Pharmacological Industries

    • Methyl ketones could also be used in the pharmacological industries . The specific applications would depend on the properties of the methyl ketone and the needs of the industry.

    Pharmaceutical Industry

    • Methyl groups, like the one in Methyl (E)-m-nitrocinnamate, are often used in drug discovery and development to modulate metabolic reactions . They can prevent these reactions from occurring through stereoelectronic effects, serve as a metabolic point to prevent the formation of toxic metabolites, or modulate the metabolic profile, making molecules softer for metabolic reactions .

    Biofuels

    • Some methyl ketones, which are similar to Methyl (E)-m-nitrocinnamate, have been considered for use as biofuels due to their favorable cetane numbers .

    Fragrance and Flavor Industries

    • Methyl ketones are also potential platform chemicals for the fragrance and flavor industries . These industries often require lower concentrations of the compound, making it a more convenient application.

    Pharmacological Industries

    • Methyl ketones could also be used in the pharmacological industries . The specific applications would depend on the properties of the methyl ketone and the needs of the industry.

Safety And Hazards

Information on the compound’s safety and hazards can often be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

methyl (E)-3-(3-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQXESBKFCYESZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267210
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-m-nitrocinnamate

CAS RN

659-04-1, 1664-59-1
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (E)-m-nitrocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1322
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Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-m-nitrocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.483
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Synthesis routes and methods I

Procedure details

Acetyl chloride (6.5 ml, 0.09 mol) was added dropwise to methanol (130 ml) at −15° C. temperature. The reaction mixture was stirred for 30 min. simultaneously allowing to warm up to 0° C. 3-(3-Nitro-phenyl)-acrylic acid (21) (25 g, 0.13 mol) was added by small portions to the mixture at 0° C. and the resulting reaction mixture was stirred overnight at ambient temperature. The forming precipitate was filtered, washed with methanol and dried affording the title compound in a form of white crystals (26.58 g, 98%).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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